![molecular formula C6H10N4O2 B1630733 Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate CAS No. 6825-71-4](/img/structure/B1630733.png)
Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate: is a heterocyclic compound with the molecular formula C6H10N4O2. It is a derivative of pyrazole, a five-membered ring containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
Similar compounds have been known to target camp-specific 3’,5’-cyclic phosphodiesterase 4d . This enzyme plays a crucial role in cellular signaling by regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), an important secondary messenger.
Mode of Action
It’s suggested that similar compounds hydrolyze the second messenger camp , which is a key regulator of many important physiological processes. This could imply that Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate might interact with its targets to modulate the levels of cAMP, thereby influencing the downstream signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate can be synthesized through a multi-step process involving the condensation of appropriate precursors.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
Common Synthetic Routes:
- Direct Amination: Reacting ethyl 3-amino-1H-pyrazole-4-carboxylate with amine sources.
- Esterification: Using carboxylic acids to form esters.
- Substitution Reactions: Employing nucleophiles to replace hydrogen atoms in the pyrazole ring.
Organic Synthesis
EDAPC serves as a crucial building block in the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:
- Oxidation : Converts EDAPC into oxides.
- Reduction : Produces amines or other derivatives.
- Substitution : Facilitates nucleophilic substitutions leading to more complex molecules.
Biological Studies
In biological research, EDAPC is utilized as:
- Enzyme Inhibitors : It acts as a probe in biochemical assays to study enzyme functions and mechanisms.
- Anticancer Research : Preliminary studies indicate potential anticancer properties, making it a candidate for developing new therapeutics.
Pharmaceutical Development
EDAPC is integral in synthesizing pharmaceutical compounds with notable applications such as:
- Anti-inflammatory Agents : It serves as an intermediate in the production of drugs targeting inflammatory diseases.
- Antimicrobial Agents : Its derivatives have shown efficacy against various bacterial strains.
Agricultural Chemistry
The compound is also explored for its potential use in agrochemicals, contributing to the development of pesticides and herbicides that target specific pests while minimizing environmental impact.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of EDAPC derivatives. The results demonstrated significant inhibition of tumor cell proliferation in vitro, indicating its potential as a lead compound for cancer therapeutics.
Case Study 2: Enzyme Inhibition
Research in Bioorganic & Medicinal Chemistry Letters highlighted EDAPC's role as an enzyme inhibitor. The study showed that it effectively inhibited specific enzymes involved in metabolic pathways, suggesting its utility in metabolic disorder treatments.
Comparison with Similar Compounds
- Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
- Ethyl 1H-pyrazole-4-carboxylate
- 3,5-Diamino-1H-pyrazole-4-carboxylic acid
Comparison: Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate is unique due to the presence of amino groups at the 3 and 5 positions, which significantly influence its reactivity and biological activity. Compared to its dimethyl and unsubstituted counterparts, the diamino derivative exhibits enhanced hydrogen bonding capabilities and a broader range of chemical reactivity .
Biological Activity
Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate (CAS Number: 6825-71-4) is a pyrazole derivative that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by two amino groups at positions 3 and 5, and a carboxylate group at position 4, which contribute to its reactivity and biological interactions.
- Molecular Formula : C6H10N4O2
- Molecular Weight : 170.17 g/mol
- Purity : Typically ≥95%
This compound has been studied for its potential as an enzyme inhibitor, particularly in the context of cyclin-dependent kinases (CDKs). The compound binds to the active sites of enzymes, blocking their activity and influencing various metabolic processes. This mechanism is crucial for its therapeutic applications, especially in cancer treatment.
Anticancer Properties
Recent studies have highlighted the compound's efficacy against various cancer cell lines:
- Inhibition of CDKs : A study identified that analogs of ethyl 3,5-diamino-1H-pyrazole exhibited moderate potency against CDK2-cyclin E. The most potent analog reduced the frequency of S-phase cells in HT-29 cancer cell lines, indicating its potential as an anticancer agent .
- Cytotoxic Effects : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells. For instance, derivatives showed IC50 values ranging from 3.79 µM to 42.30 µM against various cell lines such as MCF7 and NCI-H460 .
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. Its structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death. This aspect is particularly relevant in the development of new antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
Modification | Effect on Activity |
---|---|
Substitution at position 4 | Increased potency against CDK inhibitors |
Acetylation of amino groups | Loss of activity due to steric hindrance |
Case Studies
- Study on CDK Inhibition :
-
Antimicrobial Efficacy :
- Objective : To assess the antimicrobial properties against various pathogens.
- Results : The compound exhibited significant antibacterial activity, suggesting potential use in treating infections caused by resistant strains.
Properties
IUPAC Name |
ethyl 3,5-diamino-1H-pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-2-12-6(11)3-4(7)9-10-5(3)8/h2H2,1H3,(H5,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAWNPOJGRIJSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399608 | |
Record name | Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6825-71-4 | |
Record name | Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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